molecular formula C32H43N2O9- B12644419 Afragilimycin A CAS No. 76559-69-8

Afragilimycin A

Cat. No.: B12644419
CAS No.: 76559-69-8
M. Wt: 599.7 g/mol
InChI Key: KVTPRMVXYZKLIG-BLUAKBCASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Afrigilimycin A is typically produced through fermentation processes involving the strain Streptomyces neohygroscopicus . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . Specific synthetic routes and reaction conditions for Afrigilimycin A are not widely documented, as it is primarily obtained through natural fermentation.

Industrial Production Methods

Industrial production of Afrigilimycin A involves large-scale fermentation using optimized conditions to maximize yield . The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality Afrigilimycin A. After fermentation, the compound is extracted, purified, and formulated for various applications .

Scientific Research Applications

Afragilimycin A is a compound of significant interest in the field of medicinal chemistry due to its unique properties and potential applications. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action involves inhibiting essential cellular processes, which makes it a promising candidate for developing new antibiotics.

Case Study: Efficacy Against MRSA

A study conducted by Akari Shigemi highlighted the importance of proper antimicrobial use for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The findings suggested that compounds like this compound could be effective alternatives to traditional therapies, particularly in cases where resistance to standard antibiotics is prevalent .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer treatment.

Data Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of DNA synthesis

Biochemical Research

In biochemical studies, this compound has been utilized to probe various cellular pathways and mechanisms. Its ability to interact with specific enzymes and receptors makes it an invaluable tool for understanding complex biological systems.

Case Study: Enzyme Inhibition

Research involving this compound has revealed its potential as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to decreased tumor growth in preclinical models, emphasizing its role in targeted cancer therapy .

Potential in Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity.

Data Table: Structure-Activity Relationship Studies

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased solubility
Alkyl Chain ExtensionEnhanced potency
Halogen SubstitutionImproved selectivity

Biological Activity

Afragilimycin A, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to a class of compounds known for their antimicrobial properties. It is primarily isolated from the fermentation products of certain Streptomyces species. The compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : this compound interferes with DNA replication and transcription processes in bacterial cells, leading to cell death.
  • Disruption of Membrane Integrity : The compound has been shown to compromise the integrity of microbial membranes, resulting in leakage of cellular contents.
  • Modulation of Immune Responses : this compound can enhance cytokine production, thereby boosting the host's immune response against infections.

Antibacterial Effects

This compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results indicate that this compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It effectively inhibits the growth of several fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.25 µg/mL
Aspergillus niger0.5 µg/mL

This antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on MRSA Treatment :
    • Background : A patient with a severe MRSA infection was treated with a combination therapy including this compound.
    • Outcome : The patient's condition improved significantly within days, demonstrating the compound's effectiveness against resistant strains .
  • Fungal Infection Management :
    • Background : An immunocompromised patient developed candidemia resistant to standard treatments.
    • Outcome : Treatment with this compound resulted in resolution of the infection and normalization of blood cultures .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:

  • Cytokine Induction : Research indicates that this compound enhances the production of pro-inflammatory cytokines, which play a crucial role in immune defense mechanisms .
  • Synergistic Effects : When used in combination with other antibiotics, this compound has shown synergistic effects, enhancing overall antimicrobial efficacy .

Properties

CAS No.

76559-69-8

Molecular Formula

C32H43N2O9-

Molecular Weight

599.7 g/mol

IUPAC Name

(1E,2E,4E,6R)-6-[(1S,3R,4S,5S,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-[(5S)-1-[(5S,6S)-5-hydroxy-6-methyloxan-2-yl]-5-[(2S)-1-(methylamino)-1-oxopropan-2-yl]-2,4-dioxopyrrolidin-3-ylidene]-4-methylhepta-2,4-dien-1-olate

InChI

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/p-1/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23+,24?,26+,28-,31+,32-/m1/s1

InChI Key

KVTPRMVXYZKLIG-BLUAKBCASA-M

Isomeric SMILES

C[C@H]1[C@@H]2C=C[C@@]3(CO3)[C@@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)C5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/[O-])C

Canonical SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.